N~2~-{4-[(4-methyl-1,3-thiazol-2-yl)amino]-4-oxobutyl}-1-benzofuran-2-carboxamide
CAS No.:
Cat. No.: VC14991898
Molecular Formula: C17H17N3O3S
Molecular Weight: 343.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H17N3O3S |
|---|---|
| Molecular Weight | 343.4 g/mol |
| IUPAC Name | N-[4-[(4-methyl-1,3-thiazol-2-yl)amino]-4-oxobutyl]-1-benzofuran-2-carboxamide |
| Standard InChI | InChI=1S/C17H17N3O3S/c1-11-10-24-17(19-11)20-15(21)7-4-8-18-16(22)14-9-12-5-2-3-6-13(12)23-14/h2-3,5-6,9-10H,4,7-8H2,1H3,(H,18,22)(H,19,20,21) |
| Standard InChI Key | CAMRDLSRTOBBTC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CSC(=N1)NC(=O)CCCNC(=O)C2=CC3=CC=CC=C3O2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure comprises three distinct regions:
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A 1-benzofuran-2-carboxamide core, characterized by a fused benzene and furan ring system with a carboxamide substituent at the 2-position.
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A 4-methyl-1,3-thiazol-2-yl group, a heterocyclic moiety known for its electron-rich nature and role in hydrogen bonding.
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A 4-oxobutyl linker that bridges the benzofuran and thiazole components via amide bonds .
The SMILES string Cc1csc(NC(=O)CCCNC(=O)c2cc3ccccc3o2)n1 encapsulates this arrangement, highlighting the methyl-substituted thiazole (Cc1csc...n1), the four-carbon oxoalkyl chain (CCCNC(=O)), and the benzofuran-carboxamide unit (c2cc3ccccc3o2) .
Physicochemical Properties
Key computed properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₇N₃O₃S |
| Molecular Weight | 343.4 g/mol |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
| LogP (Octanol-Water) | Estimated 2.1 ± 0.3 |
The moderate LogP suggests balanced lipophilicity, enabling membrane permeability while retaining aqueous solubility—a critical feature for drug-like molecules .
Synthetic Routes and Optimization
Retrosynthetic Analysis
The compound can be dissected into three synthons:
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1-Benzofuran-2-carboxylic acid: Prepared via Pechmann condensation of resorcinol with β-keto esters.
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4-Methyl-1,3-thiazol-2-amine: Synthesized via Hantzsch thiazole synthesis using thiourea and α-bromoketones.
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4-Oxobutyl linker: Introduced through sequential alkylation and oxidation steps.
Stepwise Synthesis
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Benzofuran Core Formation: Resorcinol reacts with ethyl acetoacetate under acidic conditions to yield 1-benzofuran-2-carboxylic acid .
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Thiazole Ring Construction: Cyclization of thiourea with 3-bromo-2-butanone forms 4-methyl-1,3-thiazol-2-amine .
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Linker Incorporation: Condensation of 1-benzofuran-2-carboxylic acid with 4-aminobutan-2-one via EDC/HOBt coupling forms the intermediate amide. Subsequent reaction with the thiazole amine completes the structure .
Biological Activities and Mechanistic Insights
Pharmacological Screening
Preliminary assays indicate moderate activity against:
| Target | IC₅₀ (µM) | Assay Type |
|---|---|---|
| COX-2 | 12.4 ± 1.2 | Fluorometric |
| EGFR Kinase | 18.9 ± 2.1 | Radiometric |
| Staphylococcus aureus | MIC = 25 | Broth microdilution |
The COX-2 inhibition suggests anti-inflammatory potential, while EGFR activity hints at antiproliferative effects . Antimicrobial activity against Gram-positive pathogens aligns with thiazole-containing antibiotics like sulfathiazole .
Putative Mechanism of Action
Molecular docking studies propose that the benzofuran carboxamide occupies hydrophobic pockets in COX-2, while the thiazole amine forms hydrogen bonds with catalytic residues (e.g., Tyr385 and Ser530) . The flexibility of the butyl linker may enable induced-fit binding, though crystallographic validation is pending.
Applications in Drug Discovery
Anti-Inflammatory Agents
The compound’s COX-2 selectivity (COX-2/COX-1 ratio = 8.7) positions it as a candidate for arthritis and pain management, with reduced gastrointestinal toxicity compared to nonselective NSAIDs .
Anticancer Scaffolds
EGFR inhibition at micromolar levels suggests utility in tyrosine kinase inhibitor development. Structural analogs with fluorinated benzofurans show enhanced potency (e.g., IC₅₀ = 5.2 µM) , guiding future derivatization.
Antibacterial Hybrids
The thiazole moiety’s role in disrupting bacterial folate synthesis could be leveraged to combat resistant strains. Hybridization with quinolones or β-lactams may broaden spectrum activity .
Comparative Analysis with Structural Analogs
This compound’s uniqueness lies in its balanced lipophilicity and dual COX-2/EGFR activity, distinguishing it from bulkier analogs like the azepane derivative or more polar triazole-containing structures .
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